Home > Products > Screening Compounds P66580 > Dihydrocelastryl diacetate
Dihydrocelastryl diacetate -

Dihydrocelastryl diacetate

Catalog Number: EVT-10886572
CAS Number:
Molecular Formula: C33H44O6
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrocelastryl diacetate is a member of phenanthrenes.
Overview

Dihydrocelastryl diacetate is a chemical compound derived from the natural product celastrol, which exhibits a variety of biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in targeting specific cellular pathways and mechanisms involved in diseases.

Source

Dihydrocelastryl diacetate is primarily sourced from the plant Tripterygium wilfordii, commonly known as Thunder God Vine, which is known for its traditional medicinal uses in Asian cultures. The compound itself is a derivative of celastrol, which is a triterpenoid extracted from this plant.

Classification

Dihydrocelastryl diacetate belongs to the class of compounds known as triterpenoids. Triterpenoids are characterized by their structure, which consists of six isoprene units, resulting in a wide range of biological activities. This compound is specifically noted for its antibacterial properties and potential use in therapeutic applications against various diseases.

Synthesis Analysis

Methods

The synthesis of dihydrocelastryl diacetate can be achieved through several methods, including chemical modification of celastrol. One common approach involves the acetylation of dihydrocelastrol, which can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Technical Details

  1. Starting Material: Celastrol or dihydrocelastrol serves as the precursor.
  2. Reagents: Acetic anhydride or acetyl chloride is used for acetylation.
  3. Conditions: The reaction typically requires reflux conditions to ensure complete conversion.
  4. Purification: The product can be purified through column chromatography to isolate dihydrocelastryl diacetate from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Dihydrocelastryl diacetate has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C33H44O6C_{33}H_{44}O_{6}, indicating the presence of six oxygen atoms and a significant number of carbon and hydrogen atoms.

Data

  • Molecular Weight: Approximately 532.7 g/mol
  • Structural Features: The structure includes several hydroxyl groups and acetate groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Dihydrocelastryl diacetate participates in various chemical reactions typical of triterpenoids, including hydrolysis, oxidation, and esterification.

Technical Details

  1. Hydrolysis: Under acidic or basic conditions, the acetate groups can be hydrolyzed to yield dihydrocelastrol.
  2. Oxidation: The compound may undergo oxidation reactions that can modify its functional groups and alter its biological activity.
  3. Esterification: Further esterification reactions can modify the compound for enhanced solubility or targeted delivery in pharmaceutical applications.
Mechanism of Action

Process

The mechanism of action of dihydrocelastryl diacetate primarily involves its interaction with cellular pathways related to stress responses and apoptosis. It has been shown to stabilize certain proteins involved in these pathways, such as heat shock proteins.

Data

Research indicates that dihydrocelastryl diacetate enhances the stability of proteins like Ricin A chain, suggesting potential applications in therapeutic contexts where protein stabilization is beneficial .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to prolonged exposure to light and moisture.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis under aqueous conditions.

Relevant data on its antibacterial activity shows an effective concentration against various pathogens, indicating its potential utility as an antimicrobial agent .

Applications

Dihydrocelastryl diacetate has several scientific uses:

  • Antibacterial Agent: Demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Therapeutic Research: Investigated for its role in stabilizing proteins involved in cellular stress responses, potentially aiding in treatments for diseases linked to protein misfolding or instability .
  • Pharmaceutical Development: As a derivative of celastrol, it is studied for its potential in drug formulation targeting specific diseases such as cancer and neurodegenerative disorders .
Introduction to Dihydrocelastryl Diacetate as a Bioactive Triterpenoid Derivative

Botanical Origins and Ethnopharmacological Context of Celastrol Precursors

Dihydrocelastryl diacetate originates from celastrol, a bioactive triterpenoid isolated from the root extracts of Tripterygium wilfordii Hook F., commonly known as Thunder God Vine or "Lei Gong Teng." This perennial vine, native to subtropical regions of China, Japan, and Korea, occupies a significant position in traditional Chinese medicine (TCM) systems. For centuries, decoctions and extracts of this plant have been employed empirically in treating inflammatory conditions, autoimmune disorders, and fever management, with documented use spanning back to the Ming Dynasty in the "Compendium of Materia Medica" (Ben Cao Gang Mu) [6] [10].

Table 1: Key Botanical and Ethnopharmacological Features of Celastrol's Source Plant

AttributeDetail
Scientific NameTripterygium wilfordii Hook F.
Common NamesThunder God Vine, Lei Gong Teng
Plant Part UsedRoots (Primary source of triterpenoids)
Major Bioactive ClassTriterpenoids (Celastrol, Triptolide, etc.)
Traditional IndicationsRheumatoid arthritis, edema, fever, autoimmune skin conditions
Geographical DistributionEast Asia (China, Japan, Korea)

The ethnopharmacological relevance of Tripterygium wilfordii extends beyond inflammation modulation. Traditional healers utilized preparations for managing microbial infections and topical lesions, suggesting an inherent antimicrobial potential now validated by modern scientific inquiry [6] [10]. The plant's complex phytochemical profile comprises over 100 bioactive diterpenoids, triterpenoids, and alkaloids, with celastrol (also termed tripterine) identified as a principal constituent responsible for much of its observed bioactivity. This extensive traditional usage provided the foundational rationale for isolating celastrol and exploring structural optimizations, including its conversion to dihydrocelastryl diacetate, to enhance therapeutic efficacy and physicochemical properties [6].

Structural Evolution from Celastrol to Dihydrocelastryl Diacetate: Rationale for Acetylation

The structural transformation of celastrol into dihydrocelastryl diacetate involves two sequential chemical modifications: hydrogenation and acetylation. Native celastrol ($C{29}H{38}O_4$) possesses a distinctive quinone methide moiety within its pentacyclic framework, contributing to its potent bioactivity but also conferring inherent instability and reactivity. The initial synthetic step involves selective hydrogenation, saturating reactive double bonds, particularly within the quinone methide system, yielding dihydrocelastrol. This intermediate exhibits reduced redox activity compared to its parent compound [5] [9].

Subsequent acetylation targets the free hydroxyl groups of dihydrocelastrol. Treatment with acetic anhydride or acetyl chloride, typically under basic catalysis (e.g., pyridine) and reflux conditions, esterifies the phenolic and carboxylic acid functionalities. This yields dihydrocelastryl diacetate ($C{33}H{44}O_6$), characterized by the introduction of two acetyl groups (-OC(=O)CH₃). Purification is commonly achieved via column chromatography to isolate the diacetylated product [5] [9].

Table 2: Key Structural Modifications from Celastrol to Dihydrocelastryl Diacetate

Structural FeatureCelastrolDihydrocelastrolDihydrocelastryl Diacetate
Core StructurePentacyclic triterpenoidReduced quinone methideFully saturated core
Functional GroupsQuinone methide, Carboxylic acid, Phenolic -OHAlkene, Carboxylic acid, Phenolic -OHEster, Acetylated phenol
Key Modification-Hydrogenation of quinone methideAcetylation of hydroxyl groups
Molecular FormulaC₂₉H₃₈O₄C₂₉H₄₀O₄C₃₃H₄₄O₆
Molecular Weight (g/mol)450.6452.6536.7
Primary RationaleNative bioactive compoundStabilize reactive moietyEnhance lipophilicity & membrane permeability

The strategic rationale behind acetylation is multifaceted:

  • Enhanced Lipophilicity and Bioavailability: Acetylation masks polar hydroxyl groups, significantly increasing the compound's log P (partition coefficient), thereby improving its membrane permeability and cellular uptake. This is crucial for targeting intracellular pathways involved in cancer and microbial virulence [2] [5].
  • Metabolic Stability: The acetyl groups protect the molecule from rapid phase II glucuronidation and sulfation, common metabolic pathways that inactivate phenolic compounds like celastrol, potentially extending its plasma half-life and therapeutic window [5].
  • Modulation of Reactivity: Hydrogenation followed by acetylation mitigates the redox-active potential inherent to the quinone methide in celastrol. While reducing direct antioxidant/pro-oxidant effects, this shifts the primary mechanism towards targeted protein interactions (e.g., Hsp90 inhibition) and reduces off-target effects [5] [7].
  • Steric and Electronic Effects: The acetyl groups introduce steric bulk and alter electron distribution within the molecule, potentially enhancing its binding affinity for specific targets like dehydrosqualene synthase (CrtM) in Staphylococcus aureus or mTOR complexes in cancer cells compared to the parent celastrol [2] [4].

These deliberate modifications aim to overcome pharmacokinetic limitations of celastrol while potentially amplifying or refining its pharmacodynamic interactions with key biological targets implicated in infection and oncogenesis [2] [5] [9].

Emergence in Contemporary Antimicrobial and Anticancer Research

Dihydrocelastryl diacetate has emerged as a significant compound in modern pharmacological research, demonstrating dual promise in combating multidrug-resistant pathogens and diverse malignancies. Its mechanisms diverge significantly from conventional therapeutics, offering novel strategies against evolving resistance.

Antimicrobial Mechanisms and Spectrum

Research highlights the potent anti-virulence activity of dihydrocelastryl diacetate against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Unlike bactericidal antibiotics, it disrupts critical virulence factors without imposing immediate lethal selective pressure, potentially reducing resistance development [3]:

  • Staphyloxanthin Biosynthesis Inhibition: Staphyloxanthin (STX), the golden carotenoid pigment of S. aureus, acts as a virulence factor by scavenging reactive oxygen species (ROS) produced by host immune cells. Dihydrocelastryl diacetate potently inhibits the dehydrosqualene synthase enzyme (CrtM), the first committed step in STX biosynthesis. Liquid chromatography-mass spectrometry (LC-MS) analyses confirm accumulation of the CrtM substrate, farnesyl diphosphate (FPP), and depletion of downstream carotenoids like 4,4'-diaponeurosporene and STX in treated bacteria. This inhibition renders MRSA significantly more susceptible to oxidative killing by hydrogen peroxide and human neutrophils (up to 70% increased killing efficacy observed in vitro) [2] [3].
  • Anti-Biofilm Activity: Dihydrocelastryl diacetate effectively impedes biofilm formation and disrupts pre-established biofilms in MRSA at sub-inhibitory concentrations. Crystal violet assays and microscopy demonstrate reduced biofilm biomass and structural integrity. Mechanistically, it downregulates critical biofilm-associated genes, including those within the ica operon (responsible for polysaccharide intracellular adhesin, PIA), agrA, sarA, rbf, and RNAIII. This transcriptional suppression correlates with diminished exopolysaccharide production and increased cell surface hydrophilicity, hindering bacterial adhesion and biofilm maturation [3].
  • Synergy with Conventional Antibiotics: Crucially, dihydrocelastryl diacetate synergizes with membrane-targeting antibiotics. By disrupting bacterial membrane integrity and dissipating membrane potential (ΔΨ), it facilitates increased uptake of antibiotics like tetracyclines. Furthermore, it exacerbates oxidative stress by suppressing the glutamate-dependent acid resistance (GAD) system and elevating intracellular ROS levels, enhancing the lethality of combined therapies even against metabolically dormant persister cells [3] [8].

Anticancer Mechanisms and Molecular Targets

Simultaneously, dihydrocelastryl diacetate exhibits potent antiproliferative and pro-apoptotic effects across various cancer models, functioning through targeted disruption of oncogenic signaling hubs:

  • Dual mTORC1/mTORC2 Inhibition: In hematological malignancies, particularly mantle cell lymphoma (MCL), dihydrocelastryl diacetate exerts profound growth suppression by concurrently inhibiting both mechanistic target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). This dual inhibition is demonstrated by reduced phosphorylation of key downstream effectors: ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP1) via mTORC1 blockade, and protein kinase B (Akt) phosphorylation at Ser473 via mTORC2 blockade. This effectively cripples cancer cell proliferation, survival, and metabolic reprogramming [4].
  • Apoptosis Induction: Treatment triggers both extrinsic and intrinsic apoptotic pathways. It increases expression of pro-apoptotic proteins (Bax, cleaved caspases-9/-3), decreases anti-apoptotic proteins (Bcl-2, Bcl-xL), and enhances cell surface death receptor signaling (Fas/FasL). Cell cycle arrest at the G0/G1 phase further contributes to its antitumor efficacy [4].
  • Synergy with Proteasome Inhibitors: In multiple myeloma models, dihydrocelastryl diacetate synergizes with bortezomib, a proteasome inhibitor. It achieves this partly by suppressing signal transducer and activator of transcription 3 (STAT3)-dependent transcription of the proteasome subunit beta type-5 (PSMB5), overcoming a key bortezomib resistance mechanism and inducing synergistic cytotoxicity [4] [6].
  • Heat Shock Protein 90 Inhibition: While structurally distinct from classical Hsp90 inhibitors like geldanamycin, dihydrocelastryl diacetate and its precursor celastrol disrupt Hsp90 chaperone function. Hsp90 stabilizes numerous oncoproteins (e.g., androgen receptor in prostate cancer, mutant kinases). Inhibition promotes ubiquitin-proteasomal degradation of these client proteins, thereby crippling multiple oncogenic pathways simultaneously. This polypharmacology is particularly valuable against heterogeneous and resistant tumors [5] [7].

Table 3: Summary of Key Molecular Targets and Mechanisms of Dihydrocelastryl Diacetate

Therapeutic AreaKey Molecular Target/PathwayObserved Effect/MechanismBiological Consequence
AntimicrobialDehydrosqualene Synthase (CrtM)Competitive/non-competitive inhibition; FPP accumulationLoss of Staphyloxanthin; Increased ROS sensitivity
agrA, sarA, ica operon, rbfTranscriptional downregulationReduced biofilm formation & exopolysaccharide production
Bacterial Membrane Potential (ΔΨ)DissipationEnhanced antibiotic uptake (e.g., tetracyclines)
Glutamate Decarboxylase (GAD) systemSuppressionIncreased oxidative stress & ROS accumulation
AnticancermTORC1Inhibition; Reduced p-S6K, p-4E-BP1Suppressed protein translation & cell proliferation
mTORC2Inhibition; Reduced p-Akt (Ser473)Suppressed survival signaling & metabolic reprogramming
STAT3Inhibition; Reduced PSMB5 transcriptionSynergy with proteasome inhibitors (e.g., bortezomib)
Hsp90Chaperone function disruptionOncoprotein client degradation (e.g., AR, mutant kinases)
Bcl-2/Bax / Caspase cascadeAltered ratio favoring pro-apoptotic proteins; Caspase activationInduction of intrinsic/extrinsic apoptosis

The emergence of dihydrocelastryl diacetate in contemporary research underscores its value as a multi-targeted agent. Its ability to disrupt virulence in resistant pathogens and simultaneously target crucial survival and proliferation pathways in cancer cells positions it as a compelling candidate for further development as an anti-infective and antineoplastic agent [3] [4] [6].

Properties

Product Name

Dihydrocelastryl diacetate

IUPAC Name

(2R,4aS,6aS,6aS,14aS)-10,11-diacetyloxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid

Molecular Formula

C33H44O6

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C33H44O6/c1-19-22-9-10-25-31(6,23(22)17-24(38-20(2)34)27(19)39-21(3)35)14-16-33(8)26-18-30(5,28(36)37)12-11-29(26,4)13-15-32(25,33)7/h10,17,26H,9,11-16,18H2,1-8H3,(H,36,37)/t26?,29-,30-,31+,32-,33+/m1/s1

InChI Key

SAOOBRUHTPONGX-UANCAJPASA-N

Canonical SMILES

CC1=C2CC=C3C(C2=CC(=C1OC(=O)C)OC(=O)C)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Isomeric SMILES

CC1=C2CC=C3[C@](C2=CC(=C1OC(=O)C)OC(=O)C)(CC[C@@]4([C@@]3(CC[C@@]5(C4C[C@](CC5)(C)C(=O)O)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.